Plasma Protein Binding and Hemodialysis Removal: Indoxyl Glucuronide (~50% PB) vs. Indoxyl Sulfate (90–95% PB, <35% Reduction Rate)
Indoxyl glucuronide is approximately 50% bound to plasma proteins, enabling efficient removal by conventional hemodialysis [1]. In contrast, indoxyl sulfate—the sulfated conjugate of the same indoxyl aglycone—exhibits 90–95% protein binding, resulting in a hemodialysis reduction rate of less than 35% and leading to progressive accumulation in end-stage renal disease patients [2]. The IG/IS plasma content ratio increases progressively with hemodialysis treatment duration precisely because indoxyl sulfate is retained while indoxyl glucuronide is cleared [3]. This differential was directly quantified by Niwa et al.: serum indoxyl glucuronide is 'efficiently removed by hemodialysis despite its high protein-binding ratio of about 50%' [1], whereas indoxyl sulfate 'could not be removed efficiently by HD due to their high protein-binding ratios' [2].
| Evidence Dimension | Plasma protein binding (%) and hemodialysis reduction rate (%) |
|---|---|
| Target Compound Data | Indoxyl glucuronide: ~50% protein-bound; efficiently dialyzed (quantitative removal demonstrated in hemodialysis patients) [1] |
| Comparator Or Baseline | Indoxyl sulfate: 90–95% protein-bound; hemodialysis reduction rate <35% [2] |
| Quantified Difference | Protein binding: ~50% vs. 90–95% (~1.8–1.9× lower for IG). Reduction rate: efficiently removed vs. <35% removed. IG/IS ratio increases with HD duration [3]. |
| Conditions | Hemodialysis patients; serum/plasma measurements pre- and post-HD. Niwa et al. 1996 (Nephron); Agatsuma et al. 1996 (Clin Nephrol); Niwa T, Blood Purif 2013. |
Why This Matters
For researchers procuring uremic toxin standards, selecting indoxyl glucuronide over indoxyl sulfate is critical when dialyzability, free fraction pharmacokinetics, or post-dialysis biomarker normalization is the analytical endpoint.
- [1] Niwa T, Miyazaki T, Tsukushi S, Maeda K, Tsubakihara Y, Owada A, Shiigai T. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis. Nephron. 1996;74(1):72-78. doi:10.1159/000189284. PMID: 8883023. View Source
- [2] Niwa T. Removal of protein-bound uraemic toxins by haemodialysis. Blood Purif. 2013;35(Suppl 2):20-25. doi:10.1159/000350843. View Source
- [3] Agatsuma S, Sekino H, Nagoshi T, Watanabe H. Indoxyl-beta-D-glucuronide and 3-indoxyl sulfate in plasma of hemodialysis patients. Clin Nephrol. 1996;45(4):250-256. PMID: 8861801. View Source
